molecular formula C16H12Cl2 B14490805 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene CAS No. 65736-80-3

9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B14490805
CAS No.: 65736-80-3
M. Wt: 275.2 g/mol
InChI Key: CMJWEKBCDRUTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the 9 and 10 positions of the anthracene ring system, which is further modified by the addition of an ethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65736-80-3

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

IUPAC Name

1,8-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C16H12Cl2/c17-15-9-10-16(18,12-6-2-1-5-11(12)15)14-8-4-3-7-13(14)15/h1-8H,9-10H2

InChI Key

CMJWEKBCDRUTPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3C1(C4=CC=CC=C42)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.